5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC17454910
Molecular Formula: C8H7IN2
Molecular Weight: 258.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7IN2 |
|---|---|
| Molecular Weight | 258.06 g/mol |
| IUPAC Name | 5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C8H7IN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) |
| Standard InChI Key | AXOCBMNRBIPJHB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CNC2=NC=C1I |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the pyrrolo[2,3-b]pyridine family, a bicyclic system formed by fusing a pyrrole ring (five-membered, one nitrogen) with a pyridine ring (six-membered, one nitrogen). The compound’s IUPAC name reflects the positions of its substituents: an iodine atom at the 5-position and a methyl group at the 4-position of the pyrrolo ring .
The molecular formula C₈H₇IN₂ and molecular weight 258.06 g/mol are consistent across isomers, but the spatial arrangement of substituents critically influences reactivity and biological activity . The SMILES notation CC1=C2C(=CNC2=NC=C1)I encodes the connectivity, while the InChI key provides a standardized descriptor for database searches .
Table 1: Fundamental Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 1638760-39-0 |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| IUPAC Name | 5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine |
| SMILES | CC1=C2C(=CNC2=NC=C1)I |
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The iodine atom at position 5 introduces significant electrophilicity, making the compound susceptible to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings. The methyl group at position 4 enhances steric bulk, potentially influencing binding affinities in biological systems .
Table 2: Comparative Reactivity of Pyrrolopyridine Derivatives
Applications in Drug Discovery
Building Block for Targeted Therapies
5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile intermediate for constructing:
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Kinase Inhibitors: Functionalization at C5 via Suzuki coupling to introduce aryl/heteroaryl pharmacophores.
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PROTACs: Incorporation into proteolysis-targeting chimeras via E3 ligase-binding motifs.
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Radiotracers: Isotopic exchange of iodine-127 for iodine-124/131 in PET/SPECT imaging probes .
Comparative Analysis with Structural Isomers
Table 3: Isomeric Variations in Iodomethyl-Pyrrolopyridines
Future Research Directions
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Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.
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Target Deconvolution: High-throughput screening to identify protein targets for the 5-iodo-4-methyl derivative.
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Toxicological Profiling: In vitro and in vivo studies to establish safety margins for therapeutic use.
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